Fmoc-Pro-Phe-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

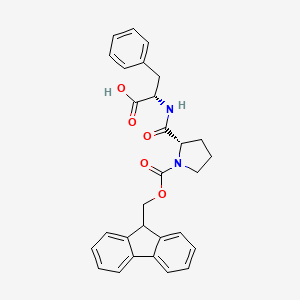

Fmoc-Pro-Phe-OH: is a compound used in peptide synthesis. It is composed of three main parts: the fluorenylmethyloxycarbonyl (Fmoc) group, proline (Pro), and phenylalanine (Phe). The Fmoc group serves as a protective moiety for the amino group, preventing undesired side reactions during peptide bond formation. This compound is particularly useful in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Fmoc Protection:

- The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane .

- Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

-

Peptide Bond Formation:

Industrial Production Methods:

- The industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection cycles efficiently.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Deprotection:

- The Fmoc group is removed by treatment with a base such as piperidine in DMF . This reaction is rapid and forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

-

Coupling Reactions:

- Fmoc-Pro-Phe-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is typically done using coupling reagents like DIC and Oxyma .

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF.

Coupling: DIC and Oxyma in DMF.

Major Products:

- The major products formed from these reactions are peptides with the desired sequence, where this compound serves as a building block.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Peptide Synthesis

- Fmoc-Pro-Phe-OH is primarily employed in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group, facilitating the sequential addition of amino acids. This method allows for the creation of complex peptides with high purity and yield.

-

Bioactive Peptides Development

- The compound is instrumental in developing bioactive peptides that can serve as therapeutic agents or research tools. Its unique structure enables the synthesis of peptides that can interact with biological targets effectively.

-

Polymer-Based Delivery Systems

- Research has demonstrated the use of this compound in creating polymer-based delivery systems for nucleic acids and other biomolecules. These systems enhance the efficacy of drug delivery by improving cellular uptake and stability.

- Electrochemical Peptide Synthesis

- Mechanistic Studies of Impurity Formation

Case Study 1: Synthesis of Bioactive Peptides

A study focused on synthesizing a series of bioactive peptides using this compound demonstrated its effectiveness in producing high-yield peptides with desired biological activities. The research highlighted the importance of the Fmoc protecting group in maintaining peptide integrity during synthesis.

Case Study 2: Polymer-Based Delivery Systems

In another investigation, researchers utilized this compound to develop a polymer-based DNA delivery system. The study found that the orientation of oligopeptides significantly influenced delivery efficacy, showcasing the compound's versatility in biomedical applications .

Wirkmechanismus

Mechanism:

- The Fmoc group protects the amino group of proline, preventing unwanted side reactions during peptide synthesis. Upon deprotection with a base, the Fmoc group is removed, exposing the amino group for further coupling reactions .

Molecular Targets and Pathways:

- The primary target is the amino group of proline, which is protected by the Fmoc group. The deprotection process involves the formation of a stable adduct with dibenzofulvene, preventing side reactions .

Vergleich Mit ähnlichen Verbindungen

-

Fmoc-Phe-OH:

- Similar to Fmoc-Pro-Phe-OH but lacks the proline residue. It is used in peptide synthesis for incorporating phenylalanine .

-

Fmoc-Pro-OH:

- Contains the proline residue but lacks phenylalanine. It is used for incorporating proline into peptides .

Uniqueness:

Biologische Aktivität

Fmoc-Pro-Phe-OH, a derivative of phenylalanine and proline, is a compound of significant interest in peptide synthesis and biological research. This article explores its biological activity, mechanisms of action, and applications in various fields, including drug development and biomaterials.

Chemical Structure and Properties

This compound, or Nα-fluorenylmethoxycarbonyl-proline-phenylalanine, is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability during synthesis. The proline residue contributes to the structural conformation of peptides, while phenylalanine adds hydrophobic characteristics that influence interactions with biological targets.

- Peptide Synthesis : this compound is widely used in solid-phase peptide synthesis (SPPS) due to its ability to minimize impurity formation. Studies have shown that it exhibits a low tendency to create side products during synthesis processes, making it a reliable choice for producing high-purity peptides .

- Anticancer Activity : Recent research has highlighted the potential anticancer properties of peptides synthesized using this compound. For instance, cyclic peptides derived from proline and phenylalanine have demonstrated enhanced cytotoxic effects against melanoma cells compared to their linear counterparts . These findings suggest that the structural conformation imparted by proline may enhance biological activity.

- Antimicrobial Properties : this compound has also been explored for its antimicrobial properties. Peptides containing aromatic amino acids like phenylalanine are known to disrupt bacterial membranes, leading to cell lysis. The amphipathic nature of such peptides facilitates their interaction with lipid bilayers, which is crucial for their antimicrobial action .

Drug Development

This compound plays a pivotal role in the design of peptide-based drugs. Its ability to form stable structures makes it an excellent candidate for developing therapeutic agents targeting specific biological pathways. For example, studies have utilized Fmoc derivatives in the synthesis of inhibitors for apoptosis-inhibiting proteins (IAPs), which are crucial in cancer therapy .

Biomaterials

The incorporation of this compound into hydrogel systems has shown promise in tissue engineering applications. These hydrogels can serve as scaffolds for cell growth and drug delivery systems due to their biocompatibility and ability to gel under physiological conditions . Research indicates that modifying hydrogels with peptide sequences can improve their mechanical properties and functional capabilities.

Case Studies

- Peptide Synthesis Efficiency : A study conducted by Yang et al. (2021) demonstrated that using Fmoc-Pro-OH significantly reduced impurity levels during SPPS compared to other amino acid derivatives. This efficiency is critical in producing therapeutic peptides with high purity levels necessary for clinical applications .

- Cytotoxicity Assessment : In a comparative study on cyclic vs. linear peptides, cyclic peptides derived from proline and phenylalanine exhibited superior cytotoxicity against melanoma cells at lower concentrations, suggesting that the structural configuration provided by proline enhances biological activity significantly .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c32-27(30-25(28(33)34)17-19-9-2-1-3-10-19)26-15-8-16-31(26)29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,32)(H,33,34)/t25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLLIQSZNKOVSQ-UIOOFZCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC(CC5=CC=CC=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.